molecular formula C14H10F2O2 B7960049 Methyl 4-(3,4-difluorophenyl)benzoate

Methyl 4-(3,4-difluorophenyl)benzoate

Cat. No.: B7960049
M. Wt: 248.22 g/mol
InChI Key: GYLKOEVRHGGQLB-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-difluorophenyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a 3,4-difluorophenyl group at the para position. Its molecular structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic properties of the ester moiety, making it a valuable intermediate in pharmaceutical and materials science research. The compound is synthesized via esterification of the corresponding carboxylic acid with methanol, often under catalytic acidic conditions.

Properties

IUPAC Name

methyl 4-(3,4-difluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLKOEVRHGGQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-difluorophenyl)benzoate typically involves the esterification of 4-(3,4-difluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as improved safety, higher yields, and reduced reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-difluorophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 4-(3,4-difluorophenyl)benzoic acid.

    Reduction: 4-(3,4-difluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3,4-difluorophenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-difluorophenyl)benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary depending on the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 4-(3,4-difluorophenyl)benzoate belongs to a family of fluorinated benzoates with varying substituents. Key structural analogues include:

Methyl 4-[4-(difluoromethyl)phenyl]benzoate : Features a difluoromethyl group at the para position of the phenyl ring instead of two fluorine atoms. This substitution alters electron-withdrawing effects and steric bulk, enhancing thermal stability in material science applications .

SNAP-7941 Derivatives : Complex molecules like FE@SNAP and Tos@SNAP incorporate the 3,4-difluorophenyl-benzoate moiety within larger piperidinyl-pyrimidinecarboxylate frameworks. These derivatives exhibit enhanced MCHR1 antagonism due to optimized lipophilicity and blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity: The 3,4-difluorophenyl group in this compound increases logP compared to non-fluorinated analogues, favoring CNS penetration. In contrast, Methyl 4-[4-(difluoromethyl)phenyl]benzoate exhibits moderate lipophilicity, making it suitable for polymer matrices .
  • Stability : The difluoromethyl group in Methyl 4-[4-(difluoromethyl)phenyl]benzoate confers resistance to oxidative degradation, whereas the 3,4-difluorophenyl variant is more prone to metabolic de-esterification in vivo .

Research Findings

Pharmacological Studies

  • MCHR1 Antagonism: this compound-derived SNAP-7941 analogues demonstrate nanomolar affinity for MCHR1, with (+)-SNAP-7941 showing a 10-fold higher potency than its racemic counterpart in rodent models .
  • Fluorination Impact : The 3,4-difluorophenyl group enhances binding via hydrophobic interactions with receptor pockets, while fluorinated ethyl groups (e.g., in FE@SNAP) improve metabolic stability .

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